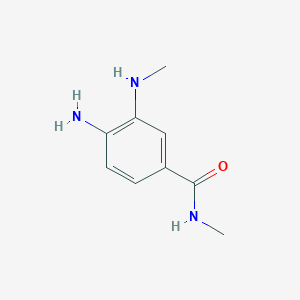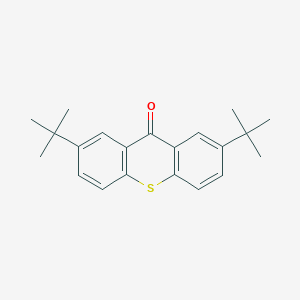
Thien-2-yl-hydroxyacetonitrile
Übersicht
Beschreibung
Thien-2-yl-hydroxyacetonitrile is an organic compound that features a thiophene ring substituted with a hydroxyacetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thien-2-yl-hydroxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with cyanide sources in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Thien-2-yl-hydroxyacetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiophene derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include thiophene derivatives, primary amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thien-2-yl-hydroxyacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of materials with specific electronic properties, such as conducting polymers.
Wirkmechanismus
The mechanism of action of Thien-2-yl-hydroxyacetonitrile involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-carbaldehyde: This compound shares the thiophene ring but has an aldehyde group instead of the hydroxyacetonitrile group.
Uniqueness: Thien-2-yl-hydroxyacetonitrile is unique due to the presence of both the thiophene ring and the hydroxyacetonitrile group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
Molekularformel |
C6H5NOS |
|---|---|
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
2-hydroxy-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C6H5NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H |
InChI-Schlüssel |
MDOLBFYWOIYESI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(C#N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B8640752.png)

![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8640759.png)




